molecular formula C8H10N6OS4 B4575705 2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide

2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B4575705
M. Wt: 334.5 g/mol
InChI Key: XOPLJYNDAIXJFB-UHFFFAOYSA-N
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Description

2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide is a useful research compound. Its molecular formula is C8H10N6OS4 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.97989366 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

Compounds incorporating the thiadiazole moiety, like the one , have shown promising insecticidal properties. For instance, Fadda et al. (2017) synthesized various heterocycles with a thiadiazole component that exhibited significant insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antiviral Potential

Research by Rashdan et al. (2021) explored the synthesis of thiadiazole and triazole hybrids with potential antiviral activity against COVID-19. Their study highlighted the significance of such compounds in inhibiting the main protease of the coronavirus, an essential component in the virus's life cycle (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Anticancer Properties

Compounds similar to the chemical have been investigated for their potential anticancer properties. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated them for anticancer activity. They found significant cytotoxic effects against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Effects

Thiazole derivatives, similar to the compound , have been synthesized and shown considerable antimicrobial effects against various pathogenic microorganisms. Cankiliç and Yurttaş (2017) demonstrated this through the synthesis of thiazole and 1,3,4-thiadiazole derivatives (Cankiliç & Yurttaş, 2017).

Ultrasound Synthesis and Antibacterial Evaluation

Rezki (2016) utilized an ultrasound synthesis method to create 1,2,3-triazoles tethering bioactive benzothiazole, exhibiting promising antibacterial activities against several bacterial and fungal strains (Rezki, 2016).

Properties

IUPAC Name

2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6OS4/c1-16-6-10-5(12-13-6)9-4(15)3-18-8-11-7(17-2)14-19-8/h3H2,1-2H3,(H2,9,10,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPLJYNDAIXJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NC(=O)CSC2=NC(=NS2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 2
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide

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